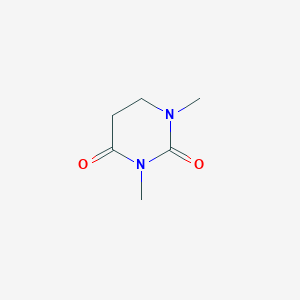
5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,2,2-Trifluoroethyl)pyridine-3-carboxylic acid (TFP) is a chemical compound that has been studied extensively due to its unique properties and potential applications in various scientific fields. It is an aromatic compound that contains a trifluoroethyl group attached to a pyridine ring with a carboxylic acid group. TFP has been the subject of much research due to its potential applications in organic synthesis, biochemistry, and pharmacology.
Applications De Recherche Scientifique
5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid has been studied extensively due to its unique properties and potential applications in various scientific fields. It has been used as a reagent in organic synthesis, as a catalyst in biochemistry, and as an inhibitor in pharmacology. In addition, 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer’s disease, and other neurological disorders.
Mécanisme D'action
The mechanism of action of 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid is not fully understood, but it is believed to act as a competitive inhibitor of enzymes involved in the metabolism of drugs and other compounds. It is thought to bind to the active site of an enzyme, preventing the substrate from binding and inhibiting the enzyme’s activity.
Biochemical and Physiological Effects
5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds, and has been shown to reduce the toxicity of certain drugs. In addition, 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid in laboratory experiments are its low cost, ease of synthesis, and relative stability. It is also relatively non-toxic and has a low solubility in water, making it ideal for use in a variety of laboratory settings. The main limitation of 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid is its low solubility in organic solvents, which can make it difficult to use in some experiments.
Orientations Futures
The potential applications of 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid are vast, and there are many opportunities for further research. Some potential future directions for research on 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid include exploring its potential use as a drug candidate for the treatment of cancer and other diseases, investigating its potential applications in organic synthesis, and exploring its potential use as a catalyst in biochemistry. In addition, further research could be conducted to better understand its mechanism of action and its effects on biochemical and physiological processes.
Méthodes De Synthèse
5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid can be synthesized using a variety of methods, including the reaction of 2,2,2-trifluoroethanol and pyridine-3-carboxylic acid in the presence of an acid catalyst. This method produces a high yield of 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid and is relatively simple to perform. Other methods for the synthesis of 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid include the reaction of 2,2,2-trifluoroethanol and pyridine-3-carboxylic anhydride, as well as the reaction of 2,2,2-trifluoroethanol and pyridine-3-carboxaldehyde.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid involves the introduction of a trifluoroethyl group onto the pyridine ring, followed by carboxylation of the resulting intermediate.", "Starting Materials": [ "2,2,2-trifluoroethylamine", "3-pyridinecarboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Chloroform", "Diethyl ether", "Ethyl acetate", "Methanol", "Sodium hydroxide (NaOH)", "Sodium bicarbonate (NaHCO3)", "Water" ], "Reaction": [ "Step 1: Activation of 3-pyridinecarboxylic acid with DCC and DMAP in chloroform to form the corresponding active ester intermediate.", "Step 2: Addition of 2,2,2-trifluoroethylamine to the reaction mixture and stirring at room temperature for several hours to allow for the formation of the desired intermediate.", "Step 3: Workup of the reaction mixture with diethyl ether and water to isolate the intermediate product.", "Step 4: Carboxylation of the intermediate with NaOH and CO2 in methanol to form the final product.", "Step 5: Acidification of the reaction mixture with HCl and extraction with ethyl acetate to isolate the crude product.", "Step 6: Purification of the crude product by recrystallization from methanol and drying under vacuum to obtain the pure 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid." ] } | |
Numéro CAS |
1256835-86-5 |
Nom du produit |
5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid |
Formule moléculaire |
C8H6F3NO2 |
Poids moléculaire |
205.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



